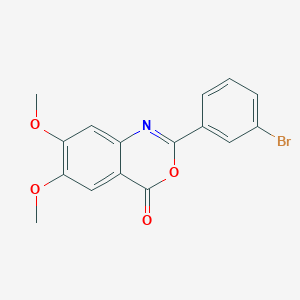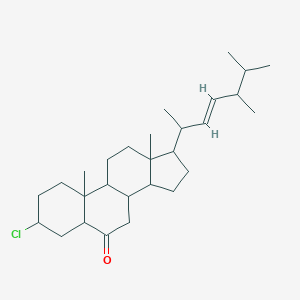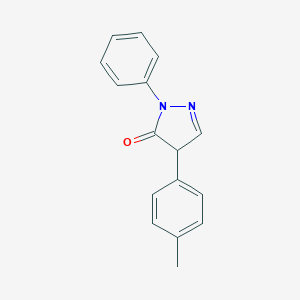
N-(3-cyano-5-ethyl-2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-5-ethyl-2-thienyl)acetamide, also known as cetirizine, is a second-generation antihistamine used to treat allergic rhinitis, urticaria, and other allergic disorders. It is a white, crystalline powder that is soluble in water and has a molecular weight of 388.89 g/mol.
作用機序
Cetirizine works by blocking the H1 receptor, which is located on various cells in the body, including those in the respiratory tract, skin, and gastrointestinal tract. When histamine binds to the H1 receptor, it causes an inflammatory response, leading to symptoms such as sneezing, itching, and swelling. By blocking the H1 receptor, N-(3-cyano-5-ethyl-2-thienyl)acetamide reduces the inflammatory response and alleviates these symptoms.
Biochemical and Physiological Effects:
Cetirizine has been shown to have a high affinity for the H1 receptor, with a dissociation constant (Kd) of 0.3 nM. It has a long half-life of approximately 10 hours and is metabolized in the liver. Cetirizine is excreted mainly in the urine, with a small amount excreted in the feces.
実験室実験の利点と制限
Cetirizine is a widely used antihistamine and has been extensively studied for its effectiveness in treating allergic disorders. It has been shown to be safe and well-tolerated in clinical trials. However, like all drugs, N-(3-cyano-5-ethyl-2-thienyl)acetamide has limitations and may not be effective for all individuals. It is important to consider the individual's medical history and other factors when prescribing N-(3-cyano-5-ethyl-2-thienyl)acetamide.
将来の方向性
There are several areas of research that could be explored in relation to N-(3-cyano-5-ethyl-2-thienyl)acetamide. These include:
1. Investigation of the molecular mechanisms underlying the binding of N-(3-cyano-5-ethyl-2-thienyl)acetamide to the H1 receptor.
2. Development of new formulations of N-(3-cyano-5-ethyl-2-thienyl)acetamide to improve its bioavailability and efficacy.
3. Exploration of the potential use of N-(3-cyano-5-ethyl-2-thienyl)acetamide in the treatment of other inflammatory disorders.
4. Investigation of the long-term effects of N-(3-cyano-5-ethyl-2-thienyl)acetamide use on the body.
In conclusion, N-(3-cyano-5-ethyl-2-thienyl)acetamide is an important antihistamine used to treat allergic disorders. Its mechanism of action involves blocking the H1 receptor, thereby reducing the symptoms of allergic reactions. Cetirizine has been extensively studied for its effectiveness and safety, but further research is needed to explore its molecular mechanisms and potential use in other inflammatory disorders.
合成法
The synthesis of N-(3-cyano-5-ethyl-2-thienyl)acetamide involves the condensation of 3-amino-5-ethylthio-1,2,4-triazole with ethyl chloroacetate to form N-(3-ethylthio-5-oxo-1,2,4-triazin-6-yl)ethyl acetate. This intermediate is then reacted with cyanamide to form N-(3-cyano-5-ethyl-2-thienyl)acetamide.
科学的研究の応用
Cetirizine has been extensively studied for its effectiveness in treating allergic disorders. It is a selective antagonist of the H1 receptor, which is responsible for mediating the effects of histamine in the body. Cetirizine blocks the binding of histamine to the H1 receptor, thereby reducing the symptoms of allergic reactions.
特性
製品名 |
N-(3-cyano-5-ethyl-2-thienyl)acetamide |
|---|---|
分子式 |
C9H10N2OS |
分子量 |
194.26 g/mol |
IUPAC名 |
N-(3-cyano-5-ethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-3-8-4-7(5-10)9(13-8)11-6(2)12/h4H,3H2,1-2H3,(H,11,12) |
InChIキー |
LEQGPCSDJKGWNS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
正規SMILES |
CCC1=CC(=C(S1)NC(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)

![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
